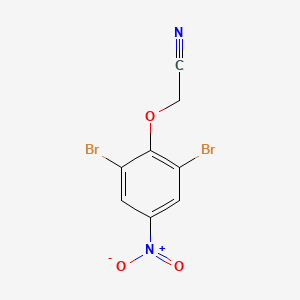

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dibromo-4-nitrophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHMLWAWGGBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681384 | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-70-9 | |

| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors.

The principal precursor, 2,6-dibromo-4-nitrophenol (B181593), is synthesized through the electrophilic bromination of p-nitrophenol. orgsyn.org A well-established procedure involves dissolving p-nitrophenol in glacial acetic acid, followed by the dropwise addition of a solution of bromine, also in glacial acetic acid. orgsyn.org The reaction mixture is stirred at room temperature and then gently heated to drive the reaction to completion and remove excess bromine. orgsyn.org The product is then precipitated by the addition of water, filtered, and washed to yield 2,6-dibromo-4-nitrophenol as a pale yellow crystalline solid. orgsyn.org This method is known for its high yields, often in the range of 96-98%. orgsyn.org

Other reported methods for the synthesis of 2,6-dibromo-4-nitrophenol include the nitration of 2,6-dibromophenol (B46663) and the action of nitric acid on 2,4,6-tribromophenol. orgsyn.org The synthesis of the starting material, 2,6-dibromophenol, can be achieved by reacting phenol (B47542) with N-bromosuccinimide in dichloromethane. chemicalbook.com

Table 1: Synthesis of 2,6-Dibromo-4-nitrophenol from p-Nitrophenol

| Reactant | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| p-Nitrophenol | Bromine (Br₂) | Glacial Acetic Acid | 96-98% | orgsyn.org |

The synthesis of structurally similar compounds provides insight into the formation of nitrophenoxyacetonitrile adducts. For instance, (2,6-dibromo-4-methoxy-phenyl)-acetonitrile is a related compound where the nitro group is replaced by a methoxy (B1213986) group. sigmaaldrich.com While specific synthesis details for this analog are not provided by the supplier, its structure suggests a similar synthetic pathway involving the alkylation of 2,6-dibromo-4-methoxyphenol (B1625858) with a haloacetonitrile. The principles of forming the phenoxyacetonitrile (B46853) linkage remain consistent across these related structures.

Exploration of Reaction Mechanisms in Synthesis

The synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile involves several fundamental reaction mechanisms. The key step, the alkylation of the phenolic precursor, proceeds via an Sɴ2 mechanism as previously described. The rate of this reaction is influenced by the strength of the base used, the concentration of the reactants, the leaving group ability of the halide on the acetonitrile (B52724), and the solvent.

The synthesis of the precursor, 2,6-dibromo-4-nitrophenol, from p-nitrophenol is an example of an electrophilic aromatic substitution. The hydroxyl (-OH) and nitro (-NO₂) groups on the phenol ring direct the incoming electrophile (Br⁺, from Br₂). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. In p-nitrophenol, the positions ortho to the powerful hydroxyl group are activated, leading to the substitution of bromine at the 2 and 6 positions. orgsyn.orgresearchgate.net The reaction of hydroxyl radicals with 4-nitrophenol (B140041) has been studied, showing that the OH group preferentially adds at the ortho position due to the combined directing effects of the hydroxyl and nitro substituents. researchgate.net

Optimization of Reaction Conditions and Yields

The principal route for the synthesis of this compound is the Williamson ether synthesis. This well-established method involves the reaction of the sodium or potassium salt of 2,6-dibromo-4-nitrophenol (the phenoxide) with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. francis-press.com

The formation of the phenoxide is a critical first step, typically achieved by treating 2,6-dibromo-4-nitrophenol with a suitable base. Due to the increased acidity of the phenolic proton, a consequence of the electron-withdrawing effects of the two bromine atoms and the nitro group, relatively mild bases can be employed.

The optimization of the reaction yield is contingent on several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the acetonitrile reagent.

Base Selection: The choice of base is crucial for the complete deprotonation of the phenol without promoting side reactions. Common bases used include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). For phenols with increased acidity like 2,6-dibromo-4-nitrophenol, weaker bases such as potassium carbonate are often sufficient and can offer better selectivity.

Solvent Effects: The solvent plays a pivotal role in influencing the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH3CN) are generally preferred for Williamson ether synthesis. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available to attack the electrophilic carbon of the haloacetonitrile. The use of protic solvents is generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity and consequently lowering the reaction rate.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, often ranging from room temperature to the reflux temperature of the chosen solvent. The progress of the reaction is monitored over time to determine the optimal duration for maximizing the yield of the desired product while minimizing the formation of byproducts.

Leaving Group: The reactivity of the haloacetonitrile is dependent on the nature of the halogen atom, which acts as the leaving group. The order of reactivity for the leaving group in SN2 reactions is I > Br > Cl > F. Therefore, bromoacetonitrile would be expected to react more readily than chloroacetonitrile, potentially allowing for milder reaction conditions and shorter reaction times.

A hypothetical optimization study for the synthesis of this compound is presented in the interactive data table below, illustrating the effect of different reaction parameters on the product yield.

| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Hypothetical Yield (%) |

| 1 | K2CO3 | DMF | 80 | Bromoacetonitrile | 85 |

| 2 | K2CO3 | Acetonitrile | Reflux | Bromoacetonitrile | 78 |

| 3 | NaOH | DMF | 80 | Bromoacetonitrile | 82 |

| 4 | K2CO3 | DMF | 80 | Chloroacetonitrile | 70 |

| 5 | NaH | THF | 60 | Bromoacetonitrile | 90 |

| 6 | Cs2CO3 | Acetonitrile | 80 | Bromoacetonitrile | 92 |

This table is based on general principles of Williamson ether synthesis and does not represent actual experimental data for this specific compound.

Stereochemical and Regiochemical Considerations in Related Synthetic Pathways

Stereochemical Considerations:

The synthesis of this compound via the Williamson ether synthesis, reacting 2,6-dibromo-4-nitrophenol with a haloacetonitrile, does not typically involve the formation or modification of a stereocenter. The reaction occurs at the phenolic oxygen and the methylene (B1212753) carbon of the acetonitrile moiety, neither of which are chiral in the starting materials or the final product. Therefore, stereochemical considerations such as enantioselectivity or diastereoselectivity are not a primary concern in this specific synthetic transformation.

Regiochemical Considerations:

A significant regiochemical challenge in the alkylation of phenoxides is the competition between O-alkylation and C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions), which have increased electron density due to resonance.

In the case of the 2,6-dibromo-4-nitrophenoxide ion, the ortho positions are sterically hindered by the bulky bromine atoms, which significantly disfavors C-alkylation at these sites. While the para position is electronically activated, it is occupied by the nitro group. Therefore, the primary competition would be between attack at the phenolic oxygen (O-alkylation) to form the desired ether, and attack at the carbon atoms of the ring that are not substituted.

Several factors influence the regioselectivity of this reaction:

Solvent: The choice of solvent is a critical determinant. Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation. edubirdie.com This is because they effectively solvate the metal cation, leaving the oxygen atom of the phenoxide as a "harder" and more reactive nucleophile, which preferentially attacks the "harder" electrophilic carbon of the alkyl halide. In contrast, protic solvents can form hydrogen bonds with the oxygen atom, making it less available for reaction and potentially favoring C-alkylation. edubirdie.com

Counter-ion: The nature of the cation associated with the phenoxide can also influence the O/C alkylation ratio.

Steric Hindrance: The significant steric hindrance provided by the two ortho-bromine atoms on the phenoxide ring strongly directs the alkylation towards the less sterically encumbered oxygen atom. This steric shielding of the ring's carbon atoms makes O-alkylation the overwhelmingly favored pathway.

Given the electronic and steric properties of the 2,6-dibromo-4-nitrophenoxide ion, the formation of the O-alkylated product, this compound, is expected to be highly favored over any C-alkylated byproducts.

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Structure Analysis

Comprehensive spectroscopic data, which is crucial for the unambiguous confirmation of the molecular structure of "2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile," is not extensively reported in publicly accessible scientific literature. The following sections detail the types of data that would be expected from these techniques, while noting the current lack of specific experimental values for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For "this compound," ¹H and ¹³C NMR would be essential for confirming its structure.

Despite the necessity of this data for structural confirmation, specific ¹H, ¹³C, or ¹⁵N NMR spectral data for "this compound" are not available in the surveyed scientific databases. Typically, a ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts and coupling constants of these signals would provide insight into the electronic effects of the bromo and nitro substituents. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of the aromatic ring, the nitrile carbon, and the methylene carbon.

Hypothetical Data Representation:

Should this data become available, it would be presented as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., s | e.g., 2H | Aromatic H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value | Aromatic C |

| Value | C-Br |

| Value | C-NO₂ |

| Value | C-O |

| Value | CH₂ |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.

Specific FT-IR and FT-Raman spectra for "this compound" have not been published in the available literature. An FT-IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), the nitro group (NO₂ asymmetric and symmetric stretches), the ether linkage (C-O-C stretch), and the aromatic ring (C=C and C-H stretches). FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Hypothetical Data Representation:

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~2250 | C≡N stretch | FT-IR, FT-Raman |

| ~1530, ~1350 | NO₂ asymmetric & symmetric stretch | FT-IR |

| ~1250 | Aryl-O stretch | FT-IR |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

While vendor information confirms the molecular weight of "this compound" to be approximately 335.94 g/mol , detailed mass spectra or high-resolution mass spectrometry (HRMS) data are not publicly available. HRMS would provide the high-precision mass measurement necessary to confirm the elemental formula (C₈H₄Br₂N₂O₃). The mass spectrum would also show a characteristic isotopic pattern due to the presence of two bromine atoms.

Hypothetical Data Representation:

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

No experimental UV-Vis absorption or emission spectra for "this compound" are reported in the literature. The presence of the nitrophenoxy group constitutes a significant chromophore, and a UV-Vis spectrum would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The solvent used for analysis can influence the position of these maxima.

Hypothetical Data Representation:

Table 5: Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

A search of crystallographic databases reveals no published single crystal structures for "this compound." Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular and intermolecular geometries is not known. Such a study would be invaluable for understanding the solid-state packing and the influence of the various substituents on the molecular conformation.

Hypothetical Data Representation:

Should a crystal structure be determined, the data would be presented as follows:

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While no specific crystal structure data for this compound has been reported, an analysis of its constituent functional groups allows for the prediction of likely intermolecular interactions that would govern its crystal packing. The molecule possesses several features that are key to forming a stable crystal lattice: a nitro group, a nitrile group, bromine substituents, and an aromatic ring.

Expected Intermolecular Interactions:

Halogen Bonding: The bromine atoms on the phenyl ring are potential halogen bond donors. This type of non-covalent interaction, where a halogen atom acts as an electrophilic species, could involve the nitro group's oxygen atoms or the nitrile group's nitrogen atom as halogen bond acceptors. In related structures, such as 2,6-dibromo-4-nitrobenzonitrile, bromine atoms are involved in significant intermolecular contacts that define the crystal packing. researchgate.net For instance, in the crystal structure of 2,6-dibromo-4-nitrobenzonitrile, the nitrile nitrogen atom is bisected by two C−N⋯Br contacts, which help form a planar sheet structure. researchgate.net

π-π Stacking: The electron-deficient nitrophenoxy ring is susceptible to π-π stacking interactions. These interactions, arising from the overlap of p-orbitals in aromatic rings, are a common feature in the crystal packing of planar molecules. In similar chromophore systems, π-π stacking is a dominant organizational force, with close distances between neighboring chromophores observed in the range of 3.26–3.47 Å. acs.org

The interplay of these interactions—halogen bonds, π-π stacking, and weak hydrogen bonds—would ultimately determine the final three-dimensional architecture of the crystal.

Investigations into Polymorphism and Crystallographic Disorder

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their study is critical. To date, no polymorphic forms of this compound have been reported. The investigation into polymorphism would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using X-ray diffraction.

Crystallographic Disorder refers to the situation where a molecule or a part of it occupies multiple positions within the crystal lattice. This can be static or dynamic. In structurally related compounds, disorder is a known phenomenon. For example, in the crystal structure of 2,6-dibromo-4-methylbenzonitrile, the methyl group's hydrogen atoms are disordered over two sets of sites with equal occupancy due to the molecule lying across a crystallographic mirror plane. researchgate.net Given the potential for rotational freedom around the ether linkage (C-O-C) in this compound, it is conceivable that the acetonitile group or even the entire phenoxy moiety could exhibit conformational disorder in the solid state.

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. It provides valuable information about the size, shape, and texture of crystalline particles.

There are no published SEM images or morphological studies for this compound. Such an analysis would be performed on the synthesized powder or crystalline material. The resulting micrographs would reveal the habit of the crystals (e.g., needles, plates, prisms), the degree of crystallinity, and the size distribution of the particles. This information is complementary to single-crystal X-ray diffraction, linking the atomic-level crystal structure to the macroscopic appearance of the solid material. For instance, the synthesis of 2,6-dibromo-4-nitroaniline, a related precursor, yields yellow needles, a morphological detail that would be confirmed and studied in detail using SEM. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For this compound, DFT studies would provide significant insights into its structure, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. Geometry optimization calculations systematically adjust the positions of the atoms to find the structure with the lowest possible energy.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the acetonitrile group), a conformational analysis would be essential. This involves exploring the potential energy surface of the molecule to identify various stable conformers and the energy barriers between them. The results would reveal the preferred spatial orientation of the dibromonitrophenoxy and acetonitrile moieties.

Vibrational Frequencies Prediction and Assignment

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. This analysis predicts the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to its various vibrational modes (stretching, bending, twisting).

These predicted frequencies are invaluable for interpreting experimental IR and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific spectral bands to particular molecular motions. This provides a detailed picture of the molecule's vibrational behavior.

Electronic Structure Analysis (Frontier Molecular Orbital (FMO) Analysis, HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution within the molecule in terms of localized bonds and lone pairs. It helps in understanding the nature of the chemical bonds and the extent of electron delocalization.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

The MESP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MESP surface would highlight the reactive sites and provide a qualitative understanding of its intermolecular interactions.

Reaction Mechanism Simulation and Transition State Analysis

Computational methods can also be used to simulate chemical reactions and to study their mechanisms in detail. This involves identifying the transition state, which is the highest energy point along the reaction pathway.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For this compound, this type of analysis could be used to investigate its potential reactivity in various chemical transformations.

As no specific research data is available, no data tables can be generated.

Thermochemical Property Calculations

Detailed theoretical calculations are required to determine the thermochemical properties of this compound, such as its standard heat capacities, entropies, and enthalpy changes. As of the latest literature review, specific computational studies detailing these thermochemical parameters for this compound have not been published.

Generally, such calculations would be performed using quantum chemical methods like Density Functional Theory (DFT). By optimizing the molecular geometry and performing frequency calculations, key thermodynamic data can be derived. These values are crucial for understanding the stability, reactivity, and energy profile of the molecule under various conditions.

Table 1: Hypothetical Thermochemical Data for this compound

| Thermochemical Property | Calculated Value | Unit |

| Standard Heat Capacity (Cp) | Data not available | J/(mol·K) |

| Standard Entropy (S°) | Data not available | J/(mol·K) |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

Note: The table above is for illustrative purposes, as specific research data for this compound is not currently available.

Exploration of Non-Linear Optical (NLO) Properties through Computation

The investigation of non-linear optical (NLO) properties through computational methods is a burgeoning field of materials science, with applications in optoelectronics and photonics. Organic molecules, in particular, are of great interest due to their potential for large NLO responses. The NLO properties of a molecule, such as this compound, can be predicted using computational techniques.

These studies typically involve calculating the molecule's hyperpolarizability, a measure of its NLO response, using quantum chemical calculations. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common structural motif in molecules with significant NLO properties. In this compound, the nitro group acts as a strong electron-withdrawing group, which could potentially contribute to its NLO characteristics. However, without specific published research, a quantitative assessment remains speculative.

Table 2: Hypothetical Non-Linear Optical (NLO) Property Data for this compound

| NLO Property | Calculated Value | Unit |

| First Hyperpolarizability (β) | Data not available | esu |

| Second Hyperpolarizability (γ) | Data not available | esu |

Note: The table above is for illustrative purposes, as specific research data for this compound is not currently available.

Biological Activities

There are currently no published studies on the biological activities of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. However, the biological activity of its precursor, 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), has been investigated. 2,6-DBNP has been identified as a disinfection byproduct in water and is noted for its cytotoxicity and genotoxicity. nih.gov Furthermore, certain bacteria have been shown to be capable of biodegrading 2,6-DBNP. nih.gov While this does not provide direct evidence of the activity of the title compound, it suggests that investigations into its own biological profile, including potential antimicrobial or cytotoxic properties, could be a fruitful area for future research.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is highly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of three strongly electron-withdrawing substituents: two bromine atoms and a nitro group. These groups significantly reduce the electron density of the benzene (B151609) ring, making it a poor nucleophile.

The general mechanism for EAS involves the attack of an electrophile by the electron-rich aromatic ring, forming a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the electron-withdrawing nature of the bromine and nitro groups would destabilize this cationic intermediate, thus increasing the activation energy for the reaction.

Standard electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom.

Nitration: Addition of a nitro group.

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Addition of an alkyl or acyl group. masterorganicchemistry.com

For this compound, these reactions are not expected to occur under typical laboratory conditions. The deactivating effects of the existing substituents are cumulative, rendering the ring exceptionally unreactive towards even strong electrophiles. Forcing conditions would likely lead to degradation of the molecule rather than predictable substitution.

Nucleophilic Substitution and Addition Reactions

Nucleophilic attack on this compound can occur at two primary sites: the aromatic ring and the acetonitrile (B52724) side chain.

Nucleophilic Aromatic Substitution (SNAr):

The presence of strong electron-withdrawing groups (two bromine atoms and a nitro group) ortho and para to the ether linkage makes the aromatic ring susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com These groups stabilize the formation of a negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. nih.gov

A strong nucleophile can attack the carbon atom attached to the ether oxygen, leading to the displacement of the phenoxyacetonitrile (B46853) group. Alternatively, attack at the carbons bearing the bromine atoms could lead to their displacement. The rate of SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing ability of the substituents. masterorganicchemistry.com

Reactions of the Acetonitrile Group:

The acetonitrile group (-CH₂CN) provides another site for nucleophilic reactions. The methylene (B1212753) protons are acidic and can be removed by a strong base, generating a carbanion. This carbanion can then react with various electrophiles.

Furthermore, the nitrile group itself can undergo nucleophilic addition. For instance, in the presence of acid or base, it can be hydrolyzed to a carboxylic acid (2-(2,6-dibromo-4-nitrophenoxy)acetic acid) or an amide (2-(2,6-dibromo-4-nitrophenoxy)acetamide).

Reduction Pathways of the Nitro Group

The nitro group (-NO₂) of this compound can be readily reduced to an amino group (-NH₂) using various established methods for the reduction of aromatic nitro compounds. wikipedia.orgacs.org

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is often clean and efficient.

Metal/Acid Reduction: Metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are effective reducing agents for aromatic nitro groups. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The expected product of the reduction is 2-(4-amino-2,6-dibromophenoxy)acetonitrile . The general pathway for the reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it

| Reduction Method | Reagents | Typical Product |

| Catalytic Hydrogenation | H₂, Pd/C | 2-(4-amino-2,6-dibromophenoxy)acetonitrile |

| Metal in Acid | Fe, HCl | 2-(4-amino-2,6-dibromophenoxy)acetonitrile |

| Transfer Hydrogenation | Hydrazine, Pd/C | 2-(4-amino-2,6-dibromophenoxy)acetonitrile |

Oxidation Reactions and Mechanisms

The aromatic ring of this compound is highly resistant to oxidation due to the deactivating effects of the bromine and nitro substituents. Strong oxidizing agents under harsh conditions would likely lead to the oxidative degradation of the entire molecule rather than a selective transformation.

The acetonitrile side chain is also generally stable to oxidation under mild conditions. However, very strong oxidizing agents could potentially cleave the ether linkage or oxidize the methylene group, but these reactions are not typically selective. The nitroxide group can participate in redox cycling, but this is more relevant in biological or specific catalytic systems. nih.gov

Debromination Mechanisms in Specific Reaction Conditions

The bromine atoms on the aromatic ring can be removed under specific reductive conditions. This process, known as reductive dehalogenation or debromination, can be achieved through several methods:

Catalytic Hydrogenation: Prolonged catalytic hydrogenation, sometimes with a specific catalyst or under more forcing conditions, can lead to the cleavage of carbon-halogen bonds.

Reductive Metals: Metals such as zinc or palladium in the presence of a hydrogen source can effect debromination.

Microbial Debromination: Certain anaerobic bacteria have been shown to be capable of reductively debrominating polybrominated compounds, although this is more relevant in an environmental context. berkeley.edunih.govnih.gov

The mechanism of catalytic reductive dehalogenation typically involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis.

Photoreactivity and Photodegradation Mechanisms

Compounds containing both a nitroaromatic group and polyhalogenated functionalities are known to be photoreactive. While specific data for this compound is unavailable, its photodegradation can be inferred from related structures.

Upon absorption of UV light, the nitroaromatic moiety can be excited to a triplet state, which is a powerful oxidant and can initiate various photochemical reactions. Potential photodegradation pathways include:

Reductive Debromination: Photogenerated electrons can lead to the sequential removal of bromine atoms.

Cleavage of the Ether Bond: The excited state can lead to the homolytic or heterolytic cleavage of the ether linkage, resulting in the formation of phenolic and other degradation products.

Reduction of the Nitro Group: Photoreduction of the nitro group to nitroso, hydroxylamino, or amino functionalities can also occur.

Synthesis and Study of Analogues and Derivatives

Synthesis of Structurally Modified Phenoxyacetonitrile (B46853) Analogues

The synthesis of phenoxyacetonitrile analogues is a versatile process that allows for the introduction of a wide range of functional groups. A common method involves the reaction of a substituted phenol (B47542) with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF. This nucleophilic substitution reaction, known as the Williamson ether synthesis, is a straightforward approach to creating the ether linkage.

The structural diversity of the resulting phenoxyacetonitrile analogues is primarily dictated by the choice of the starting phenol. For instance, using phenols with different substitution patterns on the aromatic ring leads to a variety of analogues. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. researchgate.net The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the biological or chemical properties of the molecules. nih.gov

For example, the synthesis of 2-(4-nitrophenoxy)acetonitrile is achieved by reacting 4-nitrophenol (B140041) with chloroacetonitrile in the presence of anhydrous potassium carbonate, with the mixture being refluxed for several hours. The resulting product can then be purified by recrystallization. This general approach can be adapted to a wide range of substituted phenols to generate a library of phenoxyacetonitrile analogues.

Table 1: Examples of Synthesized Phenoxyacetonitrile Analogues

| Starting Phenol | Reagent | Product |

|---|---|---|

| 4-Nitrophenol | Chloroacetonitrile | 2-(4-Nitrophenoxy)acetonitrile |

| 2,6-Dibromophenol (B46663) | Chloroacetonitrile | 2-(2,6-Dibromophenoxy)acetonitrile |

Derivatives with Altered Halogenation Patterns

Altering the halogenation pattern on the phenoxyacetonitrile ring is a key strategy for fine-tuning the electronic and lipophilic properties of the molecule. This can involve changing the type of halogen (e.g., from bromine to chlorine or fluorine), the number of halogen substituents, or their position on the aromatic ring.

The synthesis of these derivatives typically starts with a correspondingly halogenated phenol. For example, to synthesize a dichloro-analogue, one would start with a dichlorophenol. The dibromination of p-nitrophenol, for instance, has been carried out in sulfuric acid solution to produce 2,6-dibromo-4-nitrophenol (B181593), a precursor for the title compound. orgsyn.org The choice of halogen and its position can significantly impact the reactivity of the molecule and its interactions with biological targets. These modifications are a critical aspect of medicinal chemistry and materials science, where precise control over molecular properties is essential.

Nitro Group Transformations and Derivatives (e.g., 2-(4-Amino-2,6-dibromophenoxy)acetonitrile)

The nitro group on the phenoxyacetonitrile ring is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.comyoutube.com This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com

A variety of methods can be employed for this reduction, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, or treatment with metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.comwikipedia.org A modified Fe/NH₄Cl system in an ethanol/water mixture has been used for the reduction of 2-(4-nitrophenoxy)acetonitrile to 2-(4-aminophenoxy)acetonitrile, offering a greener alternative to some traditional methods. For the reduction of 2-nitro-4,6-dibromo-phenol to 2-amino-4,6-dibromo-phenol, sodium dithionite (B78146) (Na2S2O3) has been utilized. prepchem.com

The resulting amino derivative, such as 2-(4-amino-2,6-dibromophenoxy)acetonitrile, is a valuable intermediate for further synthetic modifications. guidechem.com The amino group can be acylated, alkylated, or used in the construction of heterocyclic rings.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation, a common and efficient method. masterorganicchemistry.comyoutube.com |

| Fe/HCl | A classic method using an easily oxidized metal in acid. masterorganicchemistry.comyoutube.com |

| Sn/HCl | Another metal-acid combination for nitro group reduction. masterorganicchemistry.com |

| Zn/aq. NH₄Cl | Zinc metal in aqueous ammonium (B1175870) chloride can be used for reduction to a hydroxylamine (B1172632). wikipedia.org |

| Na₂S₂O₃ | Sodium dithionite can be used for the reduction of nitrophenols. prepchem.com |

Incorporation into Polycyclic and Heterocyclic Ring Systems

The functional groups present in 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile and its derivatives, particularly the amino and nitrile groups, serve as valuable handles for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. beilstein-journals.orgmdpi.com

The amino derivative, 2-(4-amino-2,6-dibromophenoxy)acetonitrile, is a particularly useful building block. The amino group can react with various electrophiles, and the nitrile group can participate in cyclization reactions. For example, aminoarenes can be used in the synthesis of quinoxalines and other nitrogen-containing heterocycles. The nitrile group itself is a versatile precursor for other functional groups and can be involved in the formation of rings. The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, has enabled the efficient synthesis of complex heterocyclic structures from relatively simple starting materials. nih.gov

Supramolecular Interactions and Assembly of Derivatives

The study of how molecules of this compound and its derivatives interact with each other in the solid state is the domain of crystal engineering. nih.govrsc.org These intermolecular interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, govern the crystal packing and, consequently, the macroscopic properties of the material.

The presence of hydrogen bond donors (like an amino group in a derivative) and acceptors (the nitrile nitrogen and the oxygen of the ether), along with the bulky and polarizable bromine atoms, allows for a rich variety of supramolecular assemblies. The nitro group can also participate in non-covalent interactions. Understanding and controlling these interactions is crucial for designing materials with specific properties, such as desired crystal morphologies or solid-state photophysical characteristics. rsc.org The modification of the molecular structure, as discussed in the previous sections, directly influences these intermolecular forces, allowing for a degree of control over the self-assembly process.

Advanced Research Applications in Chemical Science and Engineering

Role as Synthetic Building Blocks in Organic Synthesis

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is classified as a chemical intermediate, indicating its primary role as a precursor in the synthesis of more complex molecules. nih.govclearsynth.com While specific examples of its application in multi-step organic syntheses are not extensively detailed in peer-reviewed literature, its chemical structure suggests a versatile potential as a building block. The compound possesses several reactive sites that can be targeted for molecular elaboration.

The acetonitrile (B52724) group (-CH₂CN) is a valuable functional group in organic synthesis. The methylene (B1212753) protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The nitrile moiety itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. Acetonitrile and its derivatives are recognized as important building blocks for creating a variety of molecules, including those with heterocyclic rings like pyridines and oxazoles. nih.gov

The aromatic ring is highly functionalized with two bromine atoms and a nitro group. The bromine atoms are susceptible to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. This is a common strategy in the synthesis of dyes and pharmaceuticals. For instance, the related compound, 2,6-dibromo-4-nitroaniline, is a known intermediate in the synthesis of azo disperse dyes. rsc.orgchemicalbook.comsigmaaldrich.com

The synthesis of related brominated and nitrated phenyl compounds has been described, providing a basis for potential synthetic routes and applications. For example, 2,6-dibromophenol (B46663) can be synthesized from phenol (B47542), chemicalbook.com and subsequently nitrated to form 2,6-dibromo-4-nitrophenol (B181593). orgsyn.org The ether linkage in this compound is typically formed through a Williamson ether synthesis, reacting a phenoxide with a haloacetonitrile.

While detailed research applications are not abundant, the compound is available from commercial suppliers, which facilitates its use in exploratory synthesis. clearsynth.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1221793-70-9 |

| Molecular Formula | C₈H₄Br₂N₂O₃ |

| Molecular Weight | 335.93 g/mol |

| Synonyms | Not Available |

| Physical Form | Solid |

| Purity | Not specified in available literature |

Exploration in Material Science (e.g., Aggregation-Induced Emission)

Currently, there is no scientific literature available that specifically investigates the application of this compound in material science, including for properties such as aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive molecules in dilute solutions are induced to emit light upon aggregation. This property is of great interest for applications in optoelectronic devices, chemical sensors, and bio-imaging. While the specific compound has not been studied, research into other complex organic molecules, such as those based on triphenylamine, has shown promise for electrochromic applications in optoelectronic devices. acs.org The potential for this compound to exhibit AIE or other material science applications remains an unexplored area of research.

Theoretical Applications in Photophysics and Optoelectronics

There are currently no dedicated theoretical studies on the photophysical and optoelectronic properties of this compound in the available scientific literature. Such studies would typically involve quantum chemical calculations to understand the electronic structure, absorption and emission spectra, and other photophysical properties of the molecule. researchgate.net Research on related nitroaromatic compounds has explored their use in applications like fluorescent imaging of tumor hypoxia, where the nitro group is bioreductively activated. mdpi.com Additionally, studies on other nitrophenyl compounds have investigated their optical properties. acs.org However, without specific theoretical or experimental data for this compound, its potential in photophysics and optoelectronics remains speculative.

Environmental Chemistry Studies (Focus on Chemical Behavior)

Specific environmental chemistry studies on this compound are not available in the current body of scientific literature. However, the environmental fate and behavior of structurally similar compounds, such as 2,6-dibromo-4-nitrophenol (DBNP) and other polybrominated diphenyl ethers (PBDEs), have been investigated. These studies can provide insights into the likely environmental behavior of this compound.

Halogenated organic compounds, in general, exhibit limited biodegradability and tend to be persistent in the environment. nih.gov The presence of bromine atoms and a nitro group on the aromatic ring of this compound suggests that it is likely to be resistant to degradation.

Studies on the closely related compound, 2,6-dibromo-4-nitrophenol (DBNP), have shown that it is an emerging brominated disinfection byproduct with high cytotoxicity. nih.govcas.cn However, a bacterial strain, Cupriavidus sp. strain CNP-8, has been identified that can utilize DBNP as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway involves sequential denitration and debromination catalyzed by a monooxygenase. nih.govcas.cn This suggests that microbial degradation of this compound, while likely slow, may be possible under specific environmental conditions.

Photodegradation is another potential pathway for the breakdown of such compounds. nih.gov For other brominated flame retardants, photodegradation can lead to the formation of less brominated, and sometimes more toxic, byproducts. nih.gov The degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) through photocatalysis has been shown to proceed via debromination and cleavage of the molecule. nih.gov

The transport and partitioning of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. For hydrophobic compounds like polybrominated diphenyl ethers (PBDEs), partitioning to organic matter in soil and sediment is a major environmental fate process. nasa.govnih.govnih.gov

Given the structural similarities, it is expected that this compound would behave similarly. It is likely to adsorb to particulate matter in the atmosphere and water, and to partition to soil and sediment. nasa.govresearchgate.netacs.org The partitioning behavior will also be influenced by environmental conditions such as temperature. nasa.gov Studies on PBDEs in the Arctic have shown that they can be transported over long distances and that their partitioning to dissolved organic matter can affect their mobility and bioavailability. nih.gov

Table 2: Environmental Fate of Structurally Related Compounds

| Compound/Class | Environmental Fate Characteristic | Reference |

|---|---|---|

| 2,6-dibromo-4-nitrophenol (DBNP) | Biodegradable by Cupriavidus sp. strain CNP-8. nih.govresearchgate.net | nih.govresearchgate.net |

| Polybrominated diphenyl ethers (PBDEs) | Persistent, bioaccumulative, and subject to long-range transport. nih.gov | nih.gov |

| PBDEs | Partition to aerosols, with temperature-dependent behavior. nasa.gov | nasa.gov |

| Brominated Flame Retardants (general) | Generally have limited biodegradability and are persistent. nih.gov | nih.gov |

Compounds containing nitrophenol structures are precursors to the formation of disinfection byproducts (DBPs) during water treatment processes like chlorination. jhu.edupsu.edu The reaction of chlorine with phenols can create a variety of toxic byproducts. jhu.edu Halogenated nitrophenols themselves are a class of DBPs. cas.cn

The presence of bromide in the source water can lead to the formation of brominated DBPs, which are often more toxic than their chlorinated analogs. researchgate.net Given that this compound contains a nitrophenoxy moiety, it has the potential to contribute to the formation of halogenated DBPs if it enters water sources that undergo disinfection. The degradation of the ether linkage could release 2,6-dibromo-4-nitrophenol, a known DBP precursor. nih.gov Furthermore, the acetonitrile group could potentially react to form other nitrogenous DBPs, such as haloacetonitriles, although the specific reaction pathways for this compound have not been studied. nih.gov

Emerging Research Frontiers

Development of Novel Green Chemistry Approaches for Synthesis

There is no specific information in the reviewed literature concerning the development of green chemistry approaches for the synthesis of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile. However, general principles of green chemistry often focus on the use of less hazardous reagents and solvents. For related compounds, such as 2,6-dibromo-4-nitroaniline, green processes have been developed using bromide-bromate salts in an aqueous medium to avoid organic solvents. rsc.org A similar strategy for the synthesis of this compound could theoretically be explored, potentially utilizing a greener solvent than those traditionally used in similar nucleophilic aromatic substitution reactions. The choice of base and solvent system would be critical in minimizing waste and environmental impact.

Integration of Advanced Spectroscopic and Computational Methodologies

No specific spectroscopic or computational studies for this compound were found. For a molecule of this nature, a comprehensive analysis would typically involve a suite of spectroscopic techniques to elucidate its structure and electronic properties.

Table 1: Potential Spectroscopic and Computational Analyses for this compound

| Methodology | Purpose |

| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework and connectivity of the molecule. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as the nitrile (C≡N) and nitro (NO₂) groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |

| UV-Visible Spectroscopy | To study the electronic transitions within the molecule, influenced by the aromatic ring and its substituents. |

| Density Functional Theory (DFT) | To computationally model the molecule's geometry, electronic structure, and predict spectroscopic properties. |

Advanced computational methods, such as Density Functional Theory (DFT), would be invaluable in complementing experimental data. DFT calculations could provide insights into the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for understanding its reactivity. nih.gov

Discovery of Novel Reactivity Profiles and Catalytic Applications

The reactivity of this compound has not been a subject of detailed investigation in the available literature. The presence of multiple functional groups—a dinitrophenyl ether, bromine atoms, and a nitrile group—suggests a rich potential for diverse chemical transformations. The electron-withdrawing nitro group would activate the aromatic ring for nucleophilic aromatic substitution, while the bromine atoms could participate in cross-coupling reactions. The nitrile group itself can be hydrolyzed, reduced, or used in cycloaddition reactions. There is no evidence of this compound being used in catalytic applications.

Exploration of Unconventional Applications in Emerging Chemical Technologies

There is currently no information available regarding the use of this compound in any emerging chemical technologies. Its structural motifs are present in molecules with biological activity and in materials science, but specific research into this compound's application in areas such as medicinal chemistry, agrochemicals, or as a building block for functional materials has not been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro and bromo groups activating the phenoxy ring. A typical protocol involves reacting 2,6-dibromo-4-nitrophenol with chloroacetonitrile in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Reaction efficiency depends on the steric hindrance from bromine substituents, which may slow kinetics. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) and purification via column chromatography (SiO₂, gradient elution) are critical .

Q. How can hydrogen bonding and crystal packing be characterized for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, analogous structures (e.g., (E)-2-(4-methoxy-styryl)-perimidine acetonitrile solvate) show intermolecular N–H⋯N hydrogen bonds forming zigzag chains . Use SHELXL for refinement and Mercury CSD 2.0 to visualize packing motifs and void spaces . Data collection parameters (e.g., CuKα radiation, T = 292 K) must align with experimental conditions .

Q. What analytical techniques validate purity and structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR (C≡N stretch ~2250 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystalline samples, SC-XRD provides definitive confirmation of stereochemistry and substituent orientation . Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, NO₂) affect regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The nitro group directs electrophilic substitution to the para position relative to itself, while bromine’s steric effects may limit reactivity. Computational modeling (e.g., DFT) can predict sites for further substitution. Experimental validation involves reacting with electrophiles (e.g., alkyl halides) under controlled conditions and analyzing products via LC-MS .

Q. What strategies resolve contradictions in crystallographic data, such as variations in unit cell parameters across studies?

- Methodological Answer : Cross-validate datasets using the Materials Module in Mercury CSD 2.0 to compare packing similarities . For discrepancies in bond angles or torsional conformations (e.g., phenoxy vs. naphthalene systems), re-refine raw diffraction data with SHELXL and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can computational tools predict biological activity or material properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases) . For material science applications, DFT calculations (Gaussian 16) evaluate electronic properties (HOMO-LUMO gaps) influenced by the nitro and bromo groups . Pair with experimental validation (e.g., UV-Vis spectroscopy) to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.